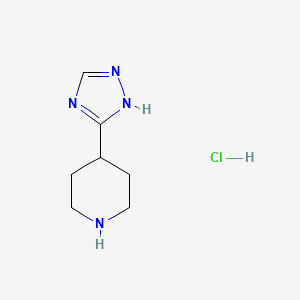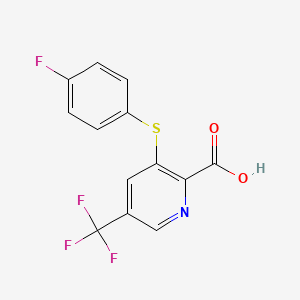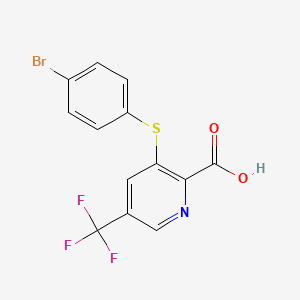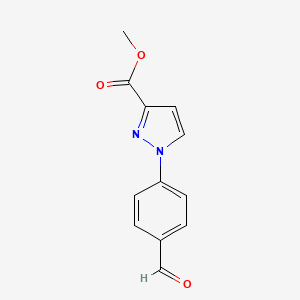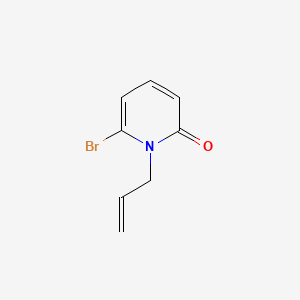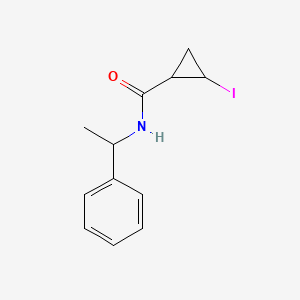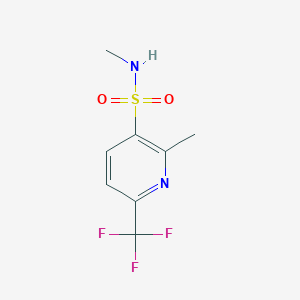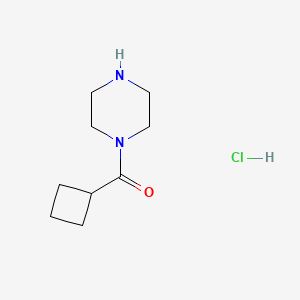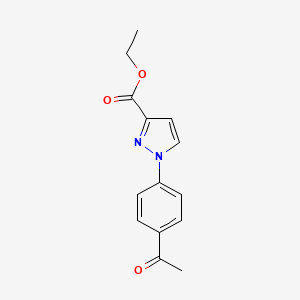![molecular formula C9H13F3N4OS B1411832 2-{4-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazin-1-yl}ethanol CAS No. 1713589-54-8](/img/structure/B1411832.png)
2-{4-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazin-1-yl}ethanol
Übersicht
Beschreibung
2-{4-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazin-1-yl}ethanol is a chemical compound that features a trifluoromethyl group attached to a thiadiazole ring, which is further connected to a piperazine ring and an ethanol group
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis Techniques : Novel synthesis methods have been developed for creating 1,3,4-thiadiazole derivatives containing piperazine, which are significant for medicinal chemistry applications. For instance, Abdel‐Aziz et al. (2009) demonstrated a method for synthesizing compounds with potential anti-arrhythmic activity, including 1,3,4-thiadiazole derivatives (Abdel‐Aziz et al., 2009).
Chemical Characteristics : Investigations into the solubility, thermodynamics, and partitioning processes of related compounds in various solvents have been conducted, offering insights into their pharmacological properties. Volkova et al. (2020) analyzed the solubility and partitioning processes of a novel potential antifungal compound, providing key data for drug development (Volkova et al., 2020).
Biological Activities
Antibacterial and Antifungal Properties : Various derivatives have been found to exhibit significant antibacterial and antifungal activities. For example, Deshmukh et al. (2017) synthesized novel compounds showing moderate activity against Bacillus Subtilis and Escherichia Coli (Deshmukh et al., 2017).
Antiviral and Antimicrobial Effects : Some derivatives have demonstrated inhibitory effects on pathogens like Xanthomonas campestris pv. oryzae, as well as certain antiviral activities, as highlighted in the work of Xia (2015) (Xia, 2015).
Applications in Drug Development
Development of Novel Therapeutics : The synthesis and evaluation of these compounds have significant implications for the development of new drugs, particularly in targeting specific diseases. For example, Guo et al. (2006) described an efficient synthesis of a potent PPARpan agonist, a compound with potential therapeutic applications (Guo et al., 2006).
Optimization for Specific Diseases : Research has been directed towards optimizing these compounds for treating specific diseases, such as antileishmanial activity demonstrated by Tahghighi et al. (2011) (Tahghighi et al., 2011).
Wirkmechanismus
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets via non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis .
Pharmacokinetics
Its structural features suggest that it may have good bioavailability and could be metabolized by the liver .
Result of Action
Compounds with similar structures have been found to have various effects, including anti-inflammatory, anticancer, and antiviral activities .
Zukünftige Richtungen
The future directions for research on “2-{4-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazin-1-yl}ethanol” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications .
Vorbereitungsmethoden
The synthesis of 2-{4-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazin-1-yl}ethanol typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the reaction of appropriate hydrazine derivatives with carbon disulfide and trifluoromethylating agents.
Piperazine Derivative Synthesis: Piperazine derivatives can be synthesized via cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Coupling Reactions: The thiadiazole and piperazine derivatives are then coupled under suitable conditions to form the desired compound.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalytic processes and continuous flow techniques.
Analyse Chemischer Reaktionen
2-{4-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazin-1-yl}ethanol undergoes various chemical reactions:
- **
Eigenschaften
IUPAC Name |
2-[4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N4OS/c10-9(11,12)7-13-14-8(18-7)16-3-1-15(2-4-16)5-6-17/h17H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBFXANHDBYXSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NN=C(S2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[1-(3-Methylbutyl)-1H-indol-4-yl]oxy}acetic acid](/img/structure/B1411751.png)
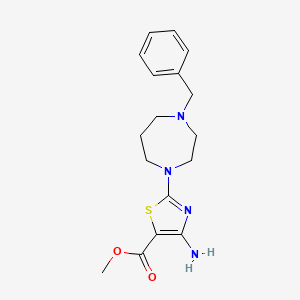
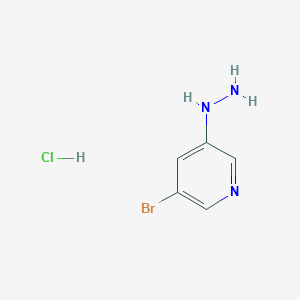
![1-[(5-Bromofuran-2-yl)methyl]-3,3-difluoropyrrolidine](/img/structure/B1411754.png)
